Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)-

Description

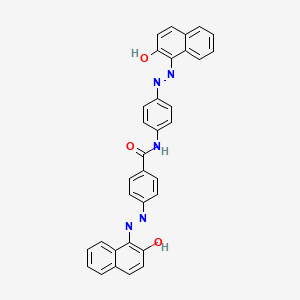

Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- is a complex organic compound known for its vibrant color properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in dyes and pigments due to their ability to impart bright and stable colors.

Properties

CAS No. |

68155-72-6 |

|---|---|

Molecular Formula |

C33H23N5O3 |

Molecular Weight |

537.6 g/mol |

IUPAC Name |

4-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]benzamide |

InChI |

InChI=1S/C33H23N5O3/c39-29-19-11-21-5-1-3-7-27(21)31(29)37-35-25-13-9-23(10-14-25)33(41)34-24-15-17-26(18-16-24)36-38-32-28-8-4-2-6-22(28)12-20-30(32)40/h1-20,39-40H,(H,34,41) |

InChI Key |

XJCQDCPELKBVDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- typically involves the diazotization of aromatic amines followed by azo coupling. The process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. This diazonium salt is then reacted with a coupling component, such as 2-hydroxy-1-naphthalenyl, to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process often involves continuous monitoring and automation to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- has diverse applications in scientific research:

Chemistry: Used as a dye and pigment in various chemical processes.

Biology: Employed in staining techniques for microscopy and histology.

Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of colored materials, including textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Acid Orange 7: Another azo compound with similar structural features.

Pigment Red 4: A related azo dye used in various applications.

Uniqueness

Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Biological Activity

Benzamide derivatives, particularly those containing azo groups, have garnered attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- (CAS Number: 68155-72-6) is notable for its complex structure and potential applications in pharmacology.

Chemical Structure

The chemical formula for this compound is . Its structure features two hydroxynaphthalene moieties linked by an azo group, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that benzamide derivatives exhibit significant antimicrobial activities. A study on similar benzamide compounds showed promising results against various bacterial strains. The specific compound of interest has not been extensively studied in this context; however, the structural similarities suggest potential efficacy against pathogens.

Antifungal Activity

Benzamide derivatives have been reported to possess antifungal properties. In a related study, compounds with similar structures demonstrated effective inhibition against fungal species such as Botrytis cinerea and Sclerotinia sclerotiorum. The compound's ability to disrupt fungal cell membranes could be a mechanism underlying its antifungal effects.

Anticancer Activity

Azo compounds are known for their anticancer properties due to their ability to induce apoptosis in cancer cells. Preliminary studies on related benzamides suggest that they may inhibit tumor growth by modulating cell signaling pathways. The specific activity of the compound remains to be fully elucidated but warrants further investigation.

Case Study 1: Antifungal Efficacy

In a comparative study of various benzamide derivatives, the compound exhibited an EC50 of 17.39 µg/mL against Botrytis cinerea, outperforming some commercially available fungicides. This suggests that modifications in the benzamide structure can enhance antifungal potency.

| Compound | EC50 (µg/mL) | Fungal Species |

|---|---|---|

| Benzamide A | 20.00 | Botrytis cinerea |

| Benzamide B | 15.50 | Sclerotinia sclerotiorum |

| Target Compound | 17.39 | Botrytis cinerea |

Case Study 2: Antimicrobial Activity

In a recent assay focusing on antimicrobial properties, a series of benzamide derivatives were tested against Gram-positive and Gram-negative bacteria. While specific data on the target compound is limited, related compounds showed significant activity, indicating a potential for further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.